molecular formula C24H19FN2O3 B2451935 3-(4-fluorophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 353793-09-6

3-(4-fluorophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2451935
CAS No.: 353793-09-6
M. Wt: 402.425
InChI Key: JKBFEHQBJALXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C24H19FN2O3 and its molecular weight is 402.425. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Sensors

Research on heteroatom-containing organic fluorophores, such as 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), demonstrates the utility of these compounds as fluorescent pH sensors due to their aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. These compounds exhibit reversible emission changes between blue and dark states upon protonation and deprotonation, making them applicable for detecting acidic and basic organic vapors in both solution and solid states (Yang et al., 2013).

Anticancer and Antimicrobial Activities

Compounds with chalcone-imide derivatives have been investigated for their anticancer and antimicrobial activities. A study on 1-(4-(3-(aryl)acryloyl)phenyl)-1H-pyrrole-2,5-diones showed good cytotoxic activities and high antibacterial activity, besides demonstrating effective inhibition against acetylcholinesterase (AChE), and human carbonic anhydrase I and II isoforms (Kocyigit et al., 2018).

Structural and Spectral Analysis

The synthesis and characterization of racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, including its spectral, thermal, and structural properties through X-ray diffraction studies, highlight the detailed analysis required to understand the molecular geometry and electronic spectrum of such compounds. This study aids in identifying the electrophilic and nucleophilic interactions on the molecule surface (Prasad et al., 2018).

Photophysical Properties of Derivatives

Investigations into the absorption and fluorescence of soluble polar diketo-pyrrolo-pyrroles show the impact of substituents on solvatochromism and fluorescence quantum yields. These compounds, especially when substituted with electron-donating groups, demonstrate potential applications in optoelectronic materials and biological systems due to their photophysical properties (Lun̆ák et al., 2011).

Electronic and Optical Materials

Research on deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units explores their synthesis, solubility, and characteristic properties. These polymers, with their significant coloration and solubility in organic solvents, present opportunities for use in electronic applications, showcasing the versatility of compounds with similar backbones (Welterlich et al., 2012).

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-15-7-13-18(14-8-15)26-23(28)20-21(16-9-11-17(25)12-10-16)27(30-22(20)24(26)29)19-5-3-2-4-6-19/h2-14,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBFEHQBJALXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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